molecular formula C15H19N3O2S B6495208 N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1351605-41-8

N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B6495208
CAS RN: 1351605-41-8
M. Wt: 305.4 g/mol
InChI Key: SWVLPCNZNZEMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide (CHHBC), also known as BCD-5, is a novel synthetic molecule with potential applications in both scientific research and medical treatments. CHHBC is a member of the benzothiadiazole family, a group of compounds that are known for their anti-inflammatory, anti-oxidative, and anti-tumor activities. CHHBC has a unique structure that allows for a variety of applications in both scientific research and medical treatments.

Scientific Research Applications

CHHBC has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as a reagent in organic synthesis, and as a fluorescent probe for studying the structure of biological systems. Additionally, CHHBC has been used as a substrate for enzyme-catalyzed reactions, and it has been used to study the effects of oxidative stress on cells.

Mechanism of Action

CHHBC is known to act as an anti-inflammatory and anti-oxidative agent. Its mechanism of action is thought to involve the inhibition of the production of pro-inflammatory mediators, such as nitric oxide, prostaglandins, and cytokines. Additionally, CHHBC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
CHHBC has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that CHHBC has anti-inflammatory and anti-oxidative activities, as well as anti-tumor activities. Additionally, CHHBC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of CHHBC in laboratory experiments has a number of advantages. CHHBC is relatively easy to synthesize and can be used in a variety of applications. Additionally, CHHBC is relatively safe to use and has a low toxicity profile. However, CHHBC can be costly to synthesize and its effects can be difficult to reproduce in laboratory experiments.

Future Directions

The potential applications of CHHBC are numerous and varied. Further research is needed to explore the potential of CHHBC as an anti-inflammatory and anti-oxidative agent. Additionally, further studies are needed to investigate the effects of CHHBC on the structure and function of proteins, as well as its use as a fluorescent probe for studying the structure of biological systems. Finally, further research is needed to explore the potential of CHHBC as a substrate for enzyme-catalyzed reactions, as well as its potential use in the treatment of cancer.

Synthesis Methods

CHHBC can be synthesized in a variety of ways, including the use of organic synthesis, solid-phase synthesis, and enzymatic synthesis. The most common method of synthesis is the use of organic synthesis which involves the reaction of 2-cyclohexyl-2-hydroxyethyl chloride with 2,1,3-benzothiadiazole-5-carboxamide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aqueous solution of methanol at elevated temperatures.

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-14(10-4-2-1-3-5-10)9-16-15(20)11-6-7-12-13(8-11)18-21-17-12/h6-8,10,14,19H,1-5,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVLPCNZNZEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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